

Application Notes and Protocols for GSK3186899 in Leishmania Culture

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Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of **GSK3186899**, a potent inhibitor of Leishmania cdc-2-related kinase 12 (CRK12), in both promastigote and amastigote cultures. **GSK3186899** has been identified as a preclinical candidate for the treatment of visceral leishmaniasis, making it a compound of significant interest for anti-leishmanial drug discovery and mechanism of action studies.^{[1][2][3]}

Introduction

Leishmania is a genus of trypanosomatid protozoa that are the causative agents of leishmaniasis, a disease with a spectrum of clinical manifestations. The parasite exists in two main life stages: the flagellated promastigote in the sandfly vector and the non-motile amastigote that resides within mammalian host macrophages. Effective anti-leishmanial drug discovery requires testing against the clinically relevant intracellular amastigote stage, while the easily culturable promastigote stage is often used for initial screening.

GSK3186899 is a pyrazolopyrimidine-based compound that has demonstrated efficacy in a mouse model of visceral leishmaniasis.^{[1][3]} Its principal mechanism of action is the inhibition of CRK12, a cyclin-dependent kinase essential for parasite proliferation.^{[1][4]} These protocols detail the in vitro assessment of **GSK3186899**'s activity against Leishmania parasites.

Data Presentation

The following tables summarize the key quantitative parameters for designing and interpreting experiments with **GSK3186899** in Leishmania culture.

Table 1: **GSK3186899** In Vitro Activity & Properties

Parameter	Value/Range	Species Context	Reference
Target	cdc-2-related kinase 12 (CRK12)	Leishmania donovani	[1][4]
Preclinical Candidate for	Visceral Leishmaniasis	Leishmania donovani	[1][3]
EC ₅₀ (Intra-macrophage)	Potent (nanomolar range for related compounds)	Leishmania donovani	[3]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	General in vitro use	[5][6]
Stock Solution Conc.	1-10 mM	General in vitro use	
Final DMSO Conc. in Assay	≤ 0.5%	To avoid cell toxicity	[6]

Table 2: Standard Seeding Densities for Leishmania Assays

Assay Type	Cell Type	Seeding Density	Plate Format
Promastigote Viability	Leishmania promastigotes	1 x 10 ⁵ - 1 x 10 ⁶ cells/mL	96-well
Amastigote Viability	Macrophages (e.g., THP-1)	2 x 10 ⁴ - 5 x 10 ⁴ cells/well	96-well
Amastigote Infection	Leishmania promastigotes	10:1 to 15:1 (parasite:macrophage)	96-well

Experimental Protocols

Protocol 1: Preparation of **GSK3186899** Stock and Working Solutions

This protocol describes the preparation of **GSK3186899** solutions for use in in vitro assays.

Materials:

- **GSK3186899** powder
- Dimethyl sulfoxide (DMSO), sterile
- Appropriate Leishmania culture medium (e.g., M199, RPMI-1640)
- Sterile microcentrifuge tubes

Procedure:

- Stock Solution Preparation:
 - Prepare a 10 mM stock solution of **GSK3186899** by dissolving the appropriate amount of powder in sterile DMSO. For example, for a compound with a molecular weight of 500 g/mol, dissolve 5 mg in 1 mL of DMSO.
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
- Working Solution Preparation:
 - On the day of the experiment, thaw an aliquot of the stock solution.
 - Prepare serial dilutions of the stock solution in the appropriate culture medium to achieve the desired final concentrations for the dose-response curve. It is recommended to perform a 3-fold or 5-fold serial dilution.

- Important: Ensure the final concentration of DMSO in the assay wells does not exceed 0.5% to prevent solvent-induced cytotoxicity to the parasites and/or host cells.[6]

Protocol 2: In Vitro Anti-promastigote Activity Assay

This protocol outlines a method to determine the 50% inhibitory concentration (IC₅₀) of **GSK3186899** against Leishmania promastigotes using a resazurin-based viability assay.

Materials:

- Leishmania promastigotes in logarithmic growth phase
- Complete culture medium (e.g., M199 supplemented with 10% heat-inactivated fetal bovine serum)
- **GSK3186899** working solutions
- Resazurin sodium salt solution (e.g., AlamarBlue™)
- 96-well clear bottom, black-walled microplates
- Plate reader with fluorescence capabilities

Procedure:

- Parasite Seeding:
 - Harvest mid-log phase promastigotes and adjust the cell density to 2×10^6 cells/mL in fresh culture medium.
 - Dispense 100 µL of the parasite suspension into each well of a 96-well plate (final density of 2×10^5 cells/well).
- Compound Addition:
 - Add 100 µL of the serially diluted **GSK3186899** working solutions to the wells. Include wells with medium only (background control), parasites with medium containing 0.5% DMSO (negative control), and a positive control drug (e.g., Amphotericin B).

- Incubation:
 - Incubate the plate at the appropriate temperature for the Leishmania species (e.g., 26°C for *L. donovani*) for 68-72 hours.
- Viability Assessment:
 - Add 20 µL of resazurin solution to each well.
 - Incubate for an additional 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.
 - Measure the fluorescence using a plate reader (excitation ~560 nm, emission ~590 nm).
- Data Analysis:
 - Subtract the background fluorescence from all wells.
 - Calculate the percentage of parasite viability for each concentration relative to the negative control (100% viability).
 - Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a four-parameter logistic regression curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: In Vitro Anti-amastigote Activity Assay

This protocol describes the evaluation of **GSK3186899** against intracellular Leishmania amastigotes in a macrophage infection model.

Materials:

- THP-1 human monocytic cell line (or other suitable macrophage-like cells)
- RPMI-1640 medium with L-glutamine, supplemented with 10% FBS
- Phorbol 12-myristate 13-acetate (PMA)
- Stationary phase Leishmania promastigotes

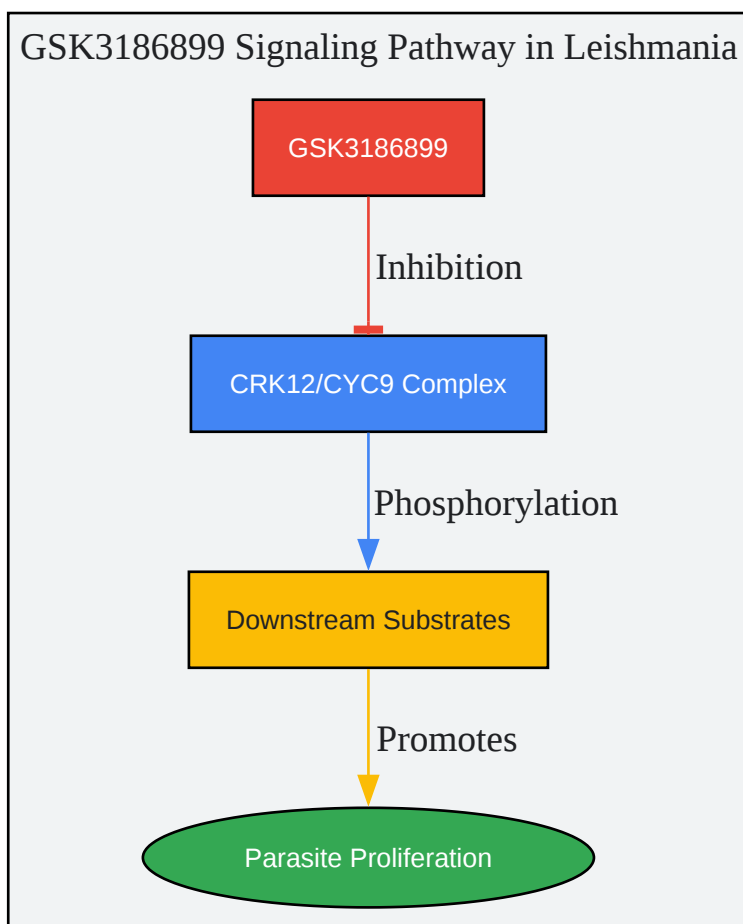
- **GSK3186899** working solutions
- Fixation and staining reagents (e.g., 4% paraformaldehyde, DAPI)
- High-content imaging system or fluorescence microscope

Procedure:

- Macrophage Differentiation:
 - Seed THP-1 cells into a 96-well imaging plate at a density of 4×10^4 cells/well in RPMI-1640 medium containing 100 ng/mL PMA.
 - Incubate for 48-72 hours at 37°C in a 5% CO₂ humidified incubator to allow differentiation into adherent macrophages.
- Infection:
 - Wash the differentiated macrophages twice with pre-warmed RPMI-1640 medium.
 - Add stationary phase promastigotes to the macrophages at a parasite-to-macrophage ratio of 10:1 in fresh medium.
 - Incubate for 24 hours at 37°C and 5% CO₂ to allow phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
 - Carefully wash the infected cells to remove any remaining extracellular parasites.
 - Add fresh medium containing the serially diluted **GSK3186899** working solutions. Include appropriate controls.
 - Incubate the plate for an additional 72 hours at 37°C and 5% CO₂.
- Quantification of Infection:

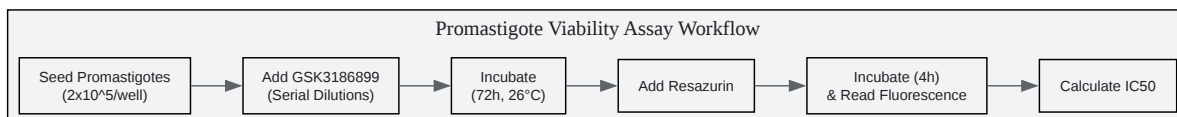
- Wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
- Stain the nuclei of both macrophages and amastigotes with DAPI.
- Acquire images using a high-content imaging system.
- Data Analysis:
 - Use image analysis software to quantify the number of host cell nuclei and the number of intracellular amastigote nuclei per cell.
 - Calculate the percentage of infection inhibition for each compound concentration relative to the vehicle control.
 - Determine the IC_{50} value as described in Protocol 2.
 - In a parallel experiment using uninfected macrophages, determine the 50% cytotoxic concentration (CC_{50}) of **GSK3186899** to calculate the selectivity index ($SI = CC_{50} / IC_{50}$).

Visualizations



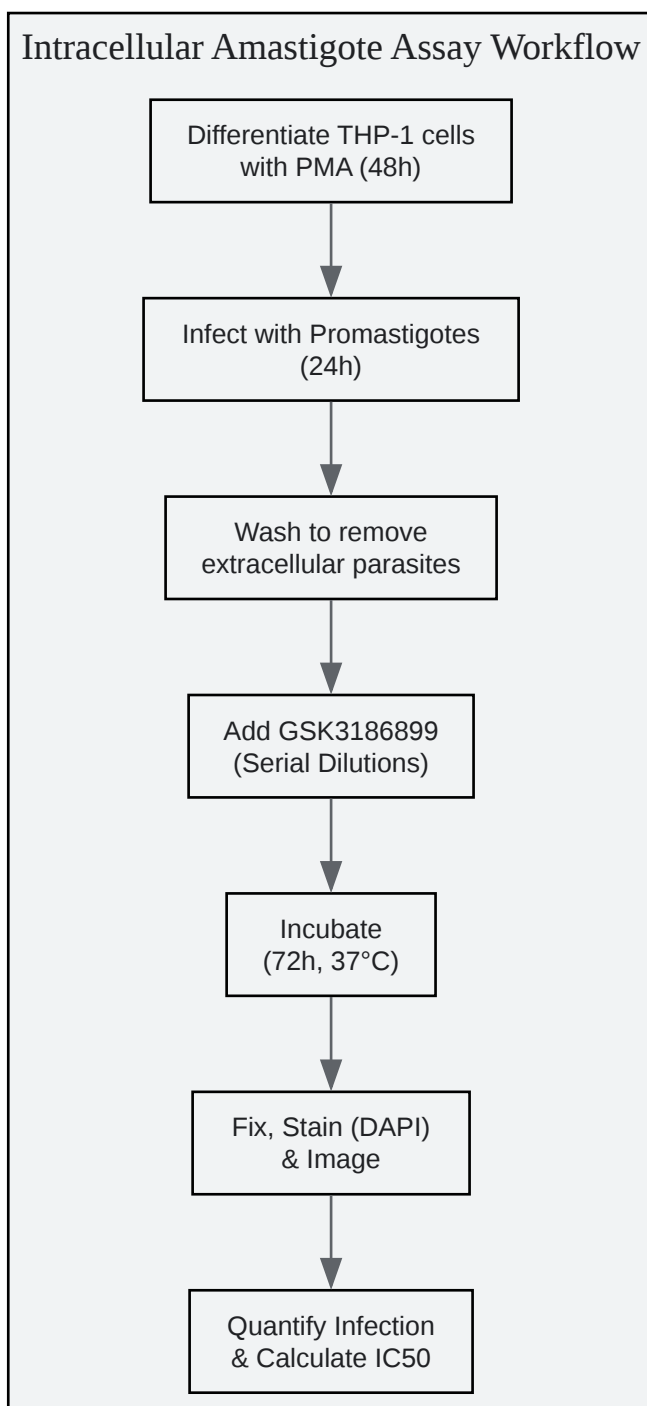
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Caption: Mechanism of action of **GSK3186899** in Leishmania.



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Caption: Experimental workflow for the anti-promastigote assay.



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Caption: Experimental workflow for the anti-amastigote assay.

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